molecular formula C23H18N2O3 B3532048 3-(1,3-dioxoisoindol-2-yl)-N-(2-phenylphenyl)propanamide

3-(1,3-dioxoisoindol-2-yl)-N-(2-phenylphenyl)propanamide

Cat. No.: B3532048
M. Wt: 370.4 g/mol
InChI Key: GETMGILDEXGNKB-UHFFFAOYSA-N
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Description

3-(1,3-dioxoisoindol-2-yl)-N-(2-phenylphenyl)propanamide is a complex organic compound that features a phthalimide moiety and a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxoisoindol-2-yl)-N-(2-phenylphenyl)propanamide typically involves the following steps:

    Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.

    Attachment of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated precursor of the phthalimide.

    Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker, which can be achieved by reacting the intermediate with a suitable amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxoisoindol-2-yl)-N-(2-phenylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups attached to the aromatic rings or the amide nitrogen.

Scientific Research Applications

3-(1,3-dioxoisoindol-2-yl)-N-(2-phenylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxoisoindol-2-yl)-N-(2-phenylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxoisoindol-2-yl)-2-phenyl-acetic acid
  • Ethyl 2-(1,3-dioxoisoindol-2-yl)-2-phenylacetate

Uniqueness

3-(1,3-dioxoisoindol-2-yl)-N-(2-phenylphenyl)propanamide is unique due to its combination of a phthalimide moiety and a biphenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific structural features, such as in drug design or materials science.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(2-phenylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-21(14-15-25-22(27)18-11-4-5-12-19(18)23(25)28)24-20-13-7-6-10-17(20)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETMGILDEXGNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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